molecular formula C12H15N3O2S B2507656 5-(2-methyl-3-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 725222-15-1

5-(2-methyl-3-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2507656
CAS RN: 725222-15-1
M. Wt: 265.33
InChI Key: OLEAGVBFSWLDGW-UHFFFAOYSA-N
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Description

The compound "5-(2-methyl-3-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol" is a heterocyclic molecule that contains several functional groups and rings, including a triazole ring, a furyl group, and a tetrahydrofuran moiety. This compound is structurally related to various other heterocyclic compounds that have been synthesized and studied for their physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves the use of starting materials such as furan-2-carboxylic acid hydrazide, which can be further modified to create a variety of derivatives, including triazole-thiol compounds . The synthesis process may involve classical organic synthesis methods and can yield a range of derivatives with high activity and potential applications in various fields . The synthesis of similar compounds has been achieved by reacting intermediates with appropriate reagents, such as 2,3-dimethoxybenzaldehyde , or by arylation of furan-2-carboxylic acid with arenediazonium chlorides .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction, IR, 1H-NMR spectroscopy, and molecular modeling . These studies have revealed the conformational features of the molecules, including dihedral angles and tautomeric forms, which can be related to their biological activity .

Chemical Reactions Analysis

The chemical reactivity of triazole-thiol compounds includes the ability to undergo tautomeric shifts between thiol and thione forms . Additionally, these compounds can participate in various chemical reactions, such as nucleophilic substitution when reacted with halogen-containing compounds . The reactivity also extends to the formation of new derivatives through reactions with electrophiles, as demonstrated in the synthesis of disubstituted and trisubstituted furans .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole-thiol derivatives have been extensively studied. These compounds exhibit a range of activities and have been predicted to have high pharmacological activity using computer programs like PASS . Their physicochemical properties, such as solubility, melting points, and crystalline structure, have been characterized using various analytical methods . The antibacterial activity of some derivatives has also been investigated, showing potential as competitors to established antibiotics .

Scientific Research Applications

Synthesis and Chemical Properties

  • 5-(2-methyl-3-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is involved in the synthesis of various heterocyclic compounds, including 1,2,4-triazoles, oxadiazoles, and thiadiazoles, which are significant in medicinal chemistry and materials science (Hirao et al., 1971).
  • The compound participates in reactions leading to the formation of derivatives with potential pharmacological properties, such as antifungal, antibacterial, and antileishmanial activities (Klip et al., 2010).

Structural Studies

  • Structural and conformational studies of this compound and its derivatives are conducted using various techniques, including X-ray diffraction and molecular modeling, to understand their potential biological activities (Karayel & Oezbey, 2008).

Biological Applications

  • Derivatives of this compound are evaluated for their antimicrobial and antifungal properties, which are crucial in the development of new therapeutic agents (Bayrak et al., 2009).
  • The compound is also involved in the synthesis of compounds with insecticidal activity, offering potential applications in agricultural pest control (Maddila et al., 2015).

Mechanism of Action

The compound has been found to have antimicrobial activity against different foodborne bacterial or fungal strains . This suggests that it could act as a preservative by inhibiting the growth of these microorganisms.

Future Directions

The compound’s antimicrobial activity suggests that it could be a promising preservative for food production . Future research could focus on further evaluating its safety, efficacy, and potential applications in food preservation.

properties

IUPAC Name

3-(2-methylfuran-3-yl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-8-10(4-6-16-8)11-13-14-12(18)15(11)7-9-3-2-5-17-9/h4,6,9H,2-3,5,7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEAGVBFSWLDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C2=NNC(=S)N2CC3CCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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